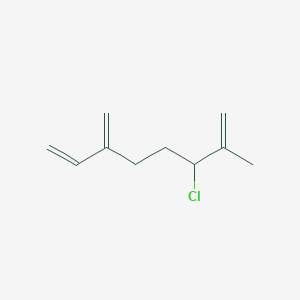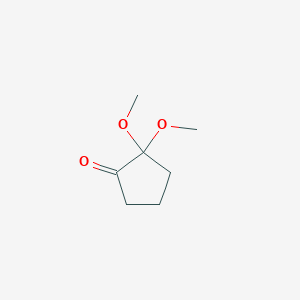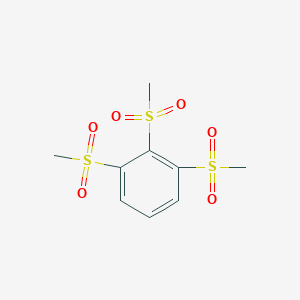
N-Benzyl-4-methoxy-N-methylbut-2-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-4-methoxy-N-methylbut-2-yn-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group, a methoxy group, and a but-2-yn-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-methoxy-N-methylbut-2-yn-1-amine typically involves the alkylation of 4-methoxy-N-methylbut-2-yn-1-amine with benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-4-methoxy-N-methylbut-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Benzyl chloride with sodium hydride in DMF.
Major Products Formed
Oxidation: Benzyl ketone or carboxylic acid derivatives.
Reduction: Saturated alkanes.
Substitution: Various benzylated or methoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-4-methoxy-N-methylbut-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Benzyl-4-methoxy-N-methylbut-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-4-methoxybut-2-yn-1-amine: Lacks the N-methyl group.
N-Benzyl-4-methoxy-N-methylbut-2-yn-1-ol: Contains a hydroxyl group instead of an amine.
N-Benzyl-4-methoxy-N-methylbut-2-yn-1-amine hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the methoxy and benzyl groups enhances its versatility in synthetic applications and its potential interactions with biological targets .
Eigenschaften
CAS-Nummer |
67280-38-0 |
|---|---|
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
N-benzyl-4-methoxy-N-methylbut-2-yn-1-amine |
InChI |
InChI=1S/C13H17NO/c1-14(10-6-7-11-15-2)12-13-8-4-3-5-9-13/h3-5,8-9H,10-12H2,1-2H3 |
InChI-Schlüssel |
RKAOBSYWOHDJLB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC#CCOC)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B14469387.png)






